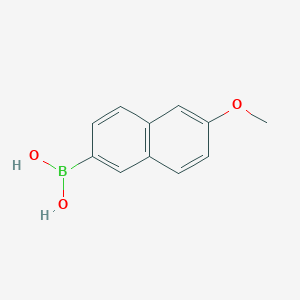

6-Methoxy-2-naphthaleneboronic acid

Overview

Description

Synthesis Analysis

A practical method for synthesizing a precursor of the anti-inflammatory agent naproxen, closely related to 6-Methoxy-2-naphthaleneboronic acid, involves Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX to the triple bond, followed by Pd-catalyzed carbonylation of the resulting vinyl halide and alkaline hydrolysis (Hiyama et al., 1990). Additionally, 6-Methoxy-2-naphthaldehyde, an intermediate in the synthesis of related compounds, is prepared through a Grignard reaction of 6-bromo-2-methoxynaphthalene, synthesized from 2-naphthol (Tong Guo-tong, 2007).

Molecular Structure Analysis

The molecular structure of a closely related compound, (+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), was determined by X-Ray diffraction technique, highlighting the precision that can be achieved in analyzing the molecular structures of such compounds (Yang-Bae Kim & Hyunsoo Song, 1984).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming intermediates and final products with significant biological and industrial applications. For instance, the synthesis and properties of poly(6-hydroxy-2-naphthoic acid) whiskers, prepared under different conditions, showcase the versatility of naphthalene derivatives in materials science (Gert Schwarz & H. Kricheldorf, 1991).

Physical Properties Analysis

Physical properties such as crystalline structure, melting point, and solubility are crucial for understanding the applications and handling of this compound. Studies on related compounds provide insight into how such properties can be tailored through synthetic processes (B. Sarojini et al., 2005).

Scientific Research Applications

Analgesic Potential : Derivatives of 6-methoxy-2-naphthalene show promise as analgesics and nitric oxide donors, potentially enhancing analgesic activity and offering improved pain relief in arthritis (Abachi, Behnan, & Najim, 2010).

Synthesis of Naproxen Precursors : Efficient methods have been developed for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, using Pd-catalyzed ethynylation and regioselective addition (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).

Intermediate for Nabumetone : High-yield synthesis of 6-Methoxy-2-naphthaldehyde using the Grignard reaction has been reported, serving as an intermediate for Nabumetone (Guo-tong, 2007).

Novel Naproxen Derivatives : Research presents a regioselective, solvent-free method for synthesizing novel 1-aryl/heteroaryl substituted 2-(6-methoxy naphthalen-2-yl)propan-1-ones using Naproxen (Pal, Bindu, Reddy Venna, & Dubey, 2007).

Zeolite-Catalyzed Synthesis : Zeolites with low acidity can effectively synthesize 2-methoxy-6-acetylnaphthalene, a key intermediate for the anti-inflammatory agent Naproxen (Yamazaki, Makihara, & Komura, 2017).

Metabolism of Nabumetone : Nabumetone is metabolized into 6-methoxy-2-naphthylacetic acid, a potent anti-inflammatory compound, across various species (Haddock, Jeffery, Lloyd, & Thawley, 1984).

Natural Compound Inhibition of COX Enzymes : Naproxene, a compound found in Musa acuminata, effectively inhibits COX-1 and COX-2 enzymes, suggesting potential as a natural alternative to synthetic anti-inflammatory drugs (Abad et al., 2000).

Photodetachment and Photoreactions : Studies on substituted naphthalene anions, including 2-naphtholate and 6-hydroxy-2-naphthoic acid anions, have shown distinct photodetachment and photoreaction spectra (Bull et al., 2019).

Molecular Interactions with COX-2 Enzymes : The molecular interactions of Naproxen with COX-2 enzymes reveal its unique anti-inflammatory properties and potential for future drug development (Duggan et al., 2010).

Safety and Hazards

6-Methoxy-2-naphthaleneboronic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

6-Methoxy-2-naphthaleneboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, which include Suzuki-Miyaura coupling, enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis, enantioselective synthesis of aryl ketones, copper-catalyzed trifluoromethylation, and rhodium-catalyzed oxidative coupling with alkynes .

Mode of Action

The compound interacts with its targets through chemical reactions. For example, in Suzuki-Miyaura coupling, it reacts with an organohalide in the presence of a base and a palladium catalyst to form a biaryl . In copper-catalyzed trifluoromethylation, it reacts with a trifluoromethylating reagent in the presence of a copper catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of aryl ketones, it can contribute to the formation of key intermediates in various biochemical pathways .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its role as a reactant in chemical reactions. It contributes to the formation of various chemical products, which can have diverse effects depending on their nature .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . It should be stored in an inert atmosphere at room temperature .

properties

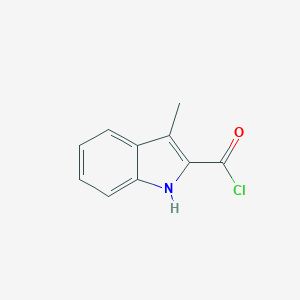

IUPAC Name |

(6-methoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFAVYWCPSMLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405140 | |

| Record name | 6-Methoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156641-98-4 | |

| Record name | 6-Methoxy-2-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-naphthaleneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)